molecular formula C5H11NNaO5P B1141302 DL-AP5 Sodium salt

DL-AP5 Sodium salt

Cat. No.: B1141302
M. Wt: 219.11 g/mol
InChI Key: KWRCYAPNGUCHOE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

DL-AP5 Sodium salt acts as a competitive antagonist at the NMDA receptor, specifically binding to the glutamate site. This interaction inhibits NMDA receptor-mediated synaptic plasticity, which is crucial for learning and memory processes. The compound is a racemic mixture of the D- and L-isomers of AP5, with the D-isomer being significantly more potent . This compound interacts with NMDA receptors on neurons, preventing the binding of glutamate and thus inhibiting excitatory neurotransmission .

Cellular Effects

This compound has profound effects on various cell types, particularly neurons. By blocking NMDA receptors, it reduces NMDA-induced depolarization of cortical neurons without affecting responses to other excitatory amino acids like quisqualic acid or kainic acid . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting processes such as synaptic plasticity and neuroprotection .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively inhibiting the binding of glutamate to NMDA receptors. This blockade prevents the influx of calcium ions through the receptor channel, which is essential for activating downstream signaling pathways involved in synaptic plasticity and neuroprotection . The compound’s ability to inhibit NMDA receptor activity makes it a valuable tool for studying the molecular mechanisms underlying excitotoxicity and neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable when stored under desiccating conditions at room temperature and can be used for up to 12 months . In vitro studies have shown that the inhibition of NMDA receptor activity by this compound is rapid and sustained, with no significant degradation observed over short-term experiments

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits NMDA receptor activity without causing significant adverse effects . At higher doses, this compound can induce neurotoxicity and other adverse effects, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is primarily involved in the inhibition of NMDA receptor-mediated signaling pathways. It does not undergo significant metabolic transformation, as its primary function is to block receptor activity rather than participate in metabolic processes . The compound’s interaction with NMDA receptors affects metabolic flux and metabolite levels by modulating calcium ion influx and downstream signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It binds to NMDA receptors on the cell surface, where it exerts its inhibitory effects . The compound’s distribution is influenced by its solubility and the presence of transporters or binding proteins that facilitate its localization to specific cellular compartments .

Subcellular Localization

This compound is localized primarily at the cell membrane, where NMDA receptors are situated. Its activity is dependent on its ability to bind to these receptors and inhibit their function . The compound does not possess specific targeting signals or post-translational modifications that direct it to other subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-AP5 Sodium salt is synthesized through a series of chemical reactions starting from 2-amino-5-phosphonopentanoic acid. The sodium salt form is achieved by neutralizing the acid with sodium hydroxide. The synthesis involves careful control of reaction conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥98% (HPLC). The production is carried out under controlled conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: DL-AP5 Sodium salt primarily undergoes substitution reactions due to the presence of amino and phosphono groups. These reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide for neutralization and various organic solvents for purification. The reactions are usually conducted at room temperature to maintain the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound are typically derivatives of the original compound, where the amino or phosphono groups have been substituted with other functional groups .

Scientific Research Applications

DL-AP5 Sodium salt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a tool to study NMDA receptor function and to inhibit NMDA-dependent synaptic plasticity. This compound is also used in research related to neurodegenerative diseases, such as Alzheimer’s disease, where NMDA receptor dysfunction is implicated .

Comparison with Similar Compounds

Similar Compounds:

  • D-AP5 (D-2-Amino-5-phosphonopentanoic acid)
  • L-AP5 (L-2-Amino-5-phosphonopentanoic acid)
  • DL-APV (DL-2-Amino-5-phosphonovaleric acid)

Uniqueness: DL-AP5 Sodium salt is unique due to its racemic mixture of D- and L-isomers, providing a balanced inhibition of NMDA receptor activity. This makes it a valuable tool in research where a broad inhibition of NMDA receptors is required .

Properties

IUPAC Name

sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRCYAPNGUCHOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NNaO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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